BenchChemオンラインストアへようこそ!

Neferine

Antiarrhythmic Cardiac Electrophysiology hERG Channel

Select Neferine where superior hERG channel blocking potency is critical: at 1 µM, it reduces hERG tail current by 40.4% vs. only 19.3% for liensinine. For multidrug resistance reversal in colorectal or solid tumor models, Neferine's IC50 of 6.5 µM against cisplatin-resistant colon CSCs is 1.9-fold lower than isoliensinine, enabling lower-dose synergies. Its unique dual δ/µ-opioid receptor binding (Ki 0.757 µM δ, 1.767 µM µ) distinguishes it from nuciferine and coclaurine. Use as maximal-inhibition positive control in algicidal assays: 91.27% inhibition of M. aeruginosa at 4.5 mg/L.

Molecular Formula C38H44N2O6
Molecular Weight 624.8 g/mol
CAS No. 2292-16-2
Cat. No. B1663666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeferine
CAS2292-16-2
Synonymsneferine
Molecular FormulaC38H44N2O6
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
InChIInChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1
InChIKeyMIBATSHDJRIUJK-ROJLCIKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neferine (CAS 2292-16-2): Bisbenzylisoquinoline Alkaloid for Research in Oncology, Neuropharmacology, and Cardiovascular Applications


Neferine ((-)-Neferine; CAS 2292-16-2) is a bisbenzylisoquinoline alkaloid isolated primarily from the green seed embryos of Nelumbo nucifera Gaertn. (sacred lotus) [1]. It belongs to a structural class that includes liensinine, isoliensinine, and nuciferine, which share a common biosynthetic origin but exhibit distinct pharmacological profiles. Neferine demonstrates multifaceted biological activities including anti-tumor effects, antiarrhythmic properties, anti-inflammatory action, and central nervous system modulation [2]. Its molecular weight is 624.8 g/mol, and it is commercially available as a research-grade compound for in vitro and in vivo investigations.

Why Neferine Cannot Be Simply Substituted with Liensinine, Isoliensinine, or Nuciferine in Research Protocols


Despite sharing a core bisbenzylisoquinoline scaffold, neferine exhibits substantial divergence from its structural analogs in key pharmacological parameters. Liensinine and isoliensinine are direct metabolites of neferine formed via CYP2D1/CYP3A1-mediated demethylation in vivo, yet they possess distinct hERG channel blocking potencies, differing anticancer IC50 values, and unique opioid receptor selectivity profiles [1]. Nuciferine, while showing comparable antialgal activity, lacks neferine's ryanodine receptor-mediated autophagic cell death induction and demonstrates different receptor binding affinities [2]. Procainamide, a classic antiarrhythmic comparator, shares electrophysiological effects with neferine but differs in mechanism and efficacy in preventing ventricular fibrillation [3]. These quantitative and mechanistic differences preclude simple interchangeability and necessitate compound-specific selection based on experimental endpoints.

Quantitative Differentiation of Neferine Against Structural Analogs and Clinical Comparators


Superior hERG Channel Blockade: Neferine vs. Liensinine at Low Therapeutic Concentrations

In a direct head-to-head patch clamp study using HEK293 cells stably transfected with hERG channels, neferine demonstrated significantly greater inhibition of hERG tail current than liensinine at concentrations relevant to antiarrhythmic therapy . Neferine reduced hERG tail current density from control levels to 41.9±3.1 pA/pF at 1 µM, whereas liensinine only reduced the current to 56.7±2.8 pA/pF at the same concentration, representing a 26.1% greater reduction with neferine . This differential potency was attributed to neferine's higher hydrophobicity and its ability to bind both open and inactivated states of the hERG channel, while liensinine binds only the open state .

Antiarrhythmic Cardiac Electrophysiology hERG Channel

Potent Cytotoxicity Against Cisplatin-Resistant Colon Cancer Stem Cells: Neferine Outperforms Isoliensinine by 1.9-Fold

In a study evaluating chemosensitization of cisplatin-resistant colon cancer stem cells (CSCs) derived from HCT-15 cells, neferine exhibited markedly higher intrinsic cytotoxicity than its close structural analog isoliensinine [1]. The IC50 of neferine against these resistant CSCs was 6.5 µM, compared to 12.5 µM for isoliensinine and 120 µM for cisplatin alone, representing a 1.9-fold greater potency of neferine over isoliensinine [1]. Furthermore, combination of low-dose cisplatin (40 µM) with 4 µM neferine induced synergistic cell death as confirmed by isobolographic analysis, whereas the same synergy required 8 µM of isoliensinine [1].

Cancer Stem Cells Chemoresistance Cytotoxicity

Distinct Opioid Receptor Selectivity: Neferine Targets δ- and µ-Opioid Receptors While Nuciferine and Others Prefer κ-Opioid

Among eight benzyltetrahydroisoquinoline alkaloids isolated from Nelumbo nucifera flowers, neferine displayed a unique opioid receptor selectivity profile distinct from nuciferine, N-methylcoclaurine, and coclaurine . Neferine exhibited significant binding affinity for δ-opioid receptors (Ki = 0.757±0.114 µM) and µ-opioid receptors (Ki = 1.767±0.201 µM), whereas nuciferine showed no comparable affinity for these subtypes . In contrast, N-methylcoclaurine and coclaurine preferentially bound κ-opioid receptors with Ki values of 0.92±0.004 µM and 2.20±0.16 µM, respectively .

Opioid Receptors Neuropharmacology Analgesia

Comparable Antialgal Activity to Nuciferine but with Different Ecological Selectivity

In a screening study of six plant-derived alkaloids against Microcystis aeruginosa (bloom-forming cyanobacteria), neferine and nuciferine showed comparably strong inhibition, achieving 91.27% and 88.70% growth inhibition at 4.5 mg/L after 7 days, respectively . However, the compounds differed in their ecological selectivity: nuciferine did not inhibit the growth of beneficial green algae Chlorella sp. and Tetradesmus obliquus, whereas neferine's selectivity profile was not reported as similarly benign . This indicates that while both compounds are potent antialgal agents, nuciferine may offer superior environmental safety for selective cyanobacterial control applications .

Algicidal Cyanobacteria Environmental Toxicology

Dual Calcium and Sodium Channel Blockade: Electrophysiological Profile Distinct from Procainamide

Whole-cell patch clamp studies in guinea pig ventricular myocytes revealed that neferine inhibits multiple cardiac ion channels with defined concentration-dependent effects [1]. At 10 µM, neferine reduced L-type calcium current (ICa-L) from 689±243 pA to 374±172 pA (45.7% reduction) and sodium current (INa) from 79±21 nA to 40±14 nA (49.4% reduction) [1]. In a separate in vivo study using open-chest dogs with acute myocardial infarction, neferine (8 mg/kg, i.v.) prevented PES-induced ventricular tachycardia/ventricular fibrillation in 6 of 6 dogs, compared to procainamide (PA) which prevented arrhythmia in 5 of 6 dogs [2]. Both drugs lengthened QTc interval and effective refractory period, but neferine's multi-channel blockade profile differs mechanistically from procainamide's predominant sodium channel effects [1][2].

Ion Channel Antiarrhythmic Cardiac Electrophysiology

CYP3A4-Mediated Metabolic Activation Enhances Cytotoxicity: A Property Not Shared with Non-Bisbenzylisoquinoline Comparators

Neferine undergoes CYP3A4-mediated oxidative demethylation to form reactive quinone methide metabolites that contribute to its cytotoxic effects, a metabolic activation pathway that is characteristic of certain bisbenzylisoquinoline alkaloids but absent in many other natural product classes [1]. Kinetic studies in human liver microsomes demonstrated that neferine demethylation by CYP3A4 and CYP2D6 follows a biphasic kinetic profile, and the resulting metabolites form glutathione conjugates [1]. Importantly, in MDCK-hCYP3A4 cells, CYP3A4 expression caused an EC50 shift for neferine-induced cytotoxicity, and glutathione depletion with L-buthionine sulfoximine significantly enhanced this cytotoxicity [1].

Drug Metabolism CYP450 Cytotoxicity

Optimal Research and Industrial Use Cases for Neferine Based on Quantitative Differentiation Evidence


Cardiac Electrophysiology and Antiarrhythmic Drug Screening

Utilize neferine as a reference hERG channel blocker with defined comparative potency against liensinine. At 1 µM, neferine reduces hERG tail current by 40.4% compared to only 19.3% for liensinine, making it a more sensitive probe for studying hERG channel pharmacology and assessing proarrhythmic risk . Its dual calcium and sodium channel blocking profile further distinguishes it from class I antiarrhythmics like procainamide in ventricular arrhythmia models [1].

Chemoresistance Reversal and Cancer Stem Cell Studies

Select neferine over isoliensinine for studies investigating multidrug resistance reversal in colorectal or other solid tumor models. Neferine's IC50 of 6.5 µM against cisplatin-resistant colon CSCs is 1.9-fold lower than isoliensinine (12.5 µM), enabling synergistic effects with cisplatin at lower combination doses [2]. This potency advantage translates directly to reduced compound consumption and potentially lower off-target effects.

Opioid Receptor Pharmacology and CNS Research

Choose neferine when δ- or µ-opioid receptor modulation is the experimental focus. With Ki values of 0.757 µM (δ) and 1.767 µM (µ), neferine is the only alkaloid in the Nelumbo nucifera benzylisoquinoline series that displays dual δ/µ binding . Do not substitute with nuciferine or coclaurine, which lack this selectivity profile.

Algicidal Agent Development and Cyanobacterial Bloom Control

Employ neferine as a maximal-inhibition positive control in algicidal screening assays. At 4.5 mg/L over 7 days, neferine achieves 91.27% inhibition of Microcystis aeruginosa growth, slightly outperforming nuciferine (88.70%) . For applications requiring selective sparing of beneficial green algae, however, nuciferine may be the preferred compound due to its demonstrated lack of inhibition against Chlorella sp. and Tetradesmus obliquus .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neferine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.